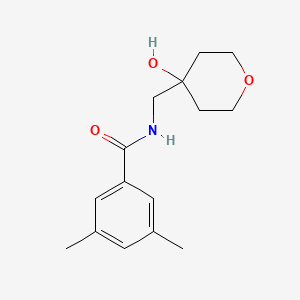

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

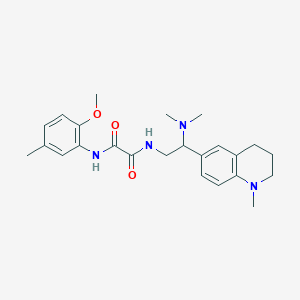

The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This ring is substituted with a hydroxyl group (OH) at the 4-position . The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups at the 3 and 5 positions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring and the benzamide group. The tetrahydropyran ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxyl group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazoles have been investigated for their antioxidant potential. The compound’s unique structure may contribute to scavenging free radicals and protecting cells from oxidative stress. Further studies are needed to explore its specific mechanisms and potential therapeutic applications .

Analgesic and Anti-Inflammatory Properties

Thiazole derivatives have shown promise as analgesic and anti-inflammatory agents. Researchers have explored their effects on pain pathways and inflammation regulation. Investigating this compound’s interactions with relevant receptors and pathways could provide valuable insights .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. Compounds related to our target molecule have been studied for their efficacy against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. These findings suggest potential applications in drug development .

Antiviral Potential

While more research is needed, thiazoles have been investigated as potential antiviral agents. Their ability to inhibit viral replication and entry mechanisms makes them interesting candidates for further exploration .

Diuretic Effects

Certain thiazole derivatives have diuretic properties. Investigating whether our compound affects renal function and fluid balance could reveal its suitability for managing conditions related to water retention .

Neuroprotective Properties

Thiazoles may play a role in neuroprotection. Researchers have explored their impact on neuronal health, synaptic transmission, and neurodegenerative diseases. Our compound’s structure warrants investigation in this context .

Antitumor and Cytotoxic Potential

Thiazoles have been studied as potential antitumor and cytotoxic agents. Their effects on cancer cell lines and tumor growth inhibition are areas of active research. Understanding the molecular pathways involved could lead to novel therapies .

Other Applications

Beyond the mentioned fields, thiazoles have diverse applications. They serve as building blocks for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUARISITYLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)

![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)

![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)